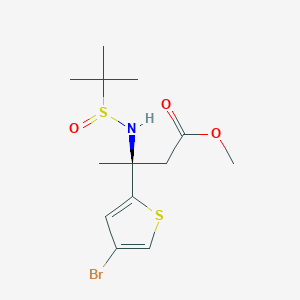
Diiodo(phenyl)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodo(phenyl)gallane is an organogallium compound characterized by the presence of two iodine atoms and a phenyl group attached to a gallium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diiodo(phenyl)gallane typically involves the reaction of gallium trichloride with phenylmagnesium bromide, followed by the introduction of iodine. The reaction can be summarized as follows: [ \text{GaCl}_3 + \text{PhMgBr} \rightarrow \text{PhGaCl}_2 + \text{MgBrCl} ] [ \text{PhGaCl}_2 + 2 \text{I}_2 \rightarrow \text{PhGaI}_2 + 2 \text{Cl}_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of gallium oxide derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation state gallium compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Gallium oxide derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Halogenated or functionalized gallium compounds.
Aplicaciones Científicas De Investigación
Diiodo(phenyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential as a biological probe or imaging agent due to its unique chemical properties.
Industry: this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism by which diiodo(phenyl)gallane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms and phenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparación Con Compuestos Similares
Diiodo(phenyl)borane: Similar structure but with boron instead of gallium.
Diiodo(phenyl)alane: Similar structure but with aluminum instead of gallium.
Diiodo(phenyl)indane: Similar structure but with indium instead of gallium.
Uniqueness: Diiodo(phenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical properties compared to its boron, aluminum, and indium analogs
Propiedades
Número CAS |
90753-44-9 |
|---|---|
Fórmula molecular |
C6H5GaI2 |
Peso molecular |
400.64 g/mol |
Nombre IUPAC |
diiodo(phenyl)gallane |
InChI |
InChI=1S/C6H5.Ga.2HI/c1-2-4-6-5-3-1;;;/h1-5H;;2*1H/q;+2;;/p-2 |
Clave InChI |
QGMFIHVIVVLWTH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[Ga](I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)
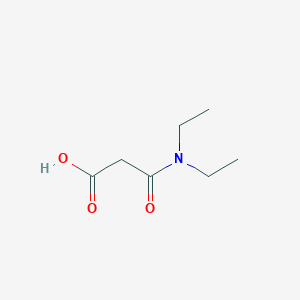
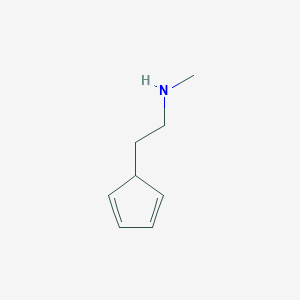
![1-Azaspiro[4.5]decan-2-one, 8-(aminomethyl)-](/img/structure/B13140596.png)
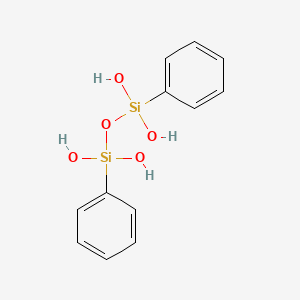
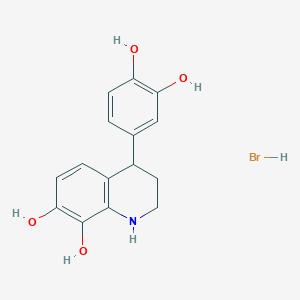
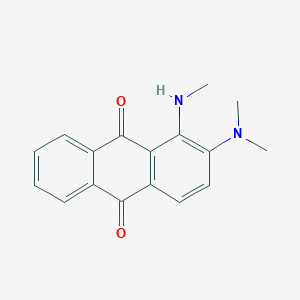
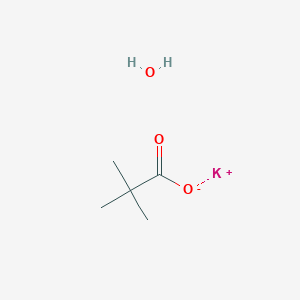
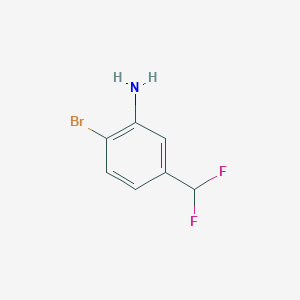
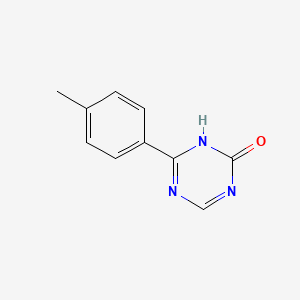
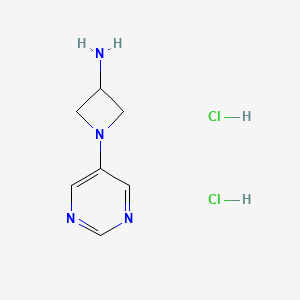
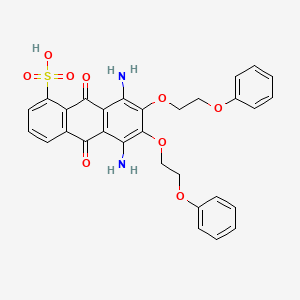
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
